molecular formula C23H28N2O5 B249348 Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

Cat. No. B249348
M. Wt: 412.5 g/mol
InChI Key: BMGNKEPZNILUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is a chemical compound that has shown potential in various scientific research applications. Additionally, future directions for research will also be discussed.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in mice. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity. However, a limitation of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate. One direction is to further investigate its mechanism of action and identify potential molecular targets. Another direction is to study its efficacy and safety in animal models of various diseases. Additionally, research could focus on developing more efficient synthesis methods to increase the yield of this compound.

Synthesis Methods

Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate can be synthesized through the reaction of 4-isobutoxybenzoic acid with thionyl chloride, followed by the reaction with 4-morpholinecarboxamide and 3-hydroxybenzoic acid methyl ester. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that this compound has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in mice. Another study showed that this compound can inhibit the growth of cancer cells in vitro and in vivo.

properties

Product Name

Methyl 3-[(4-isobutoxybenzoyl)amino]-4-(4-morpholinyl)benzoate

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 3-[[4-(2-methylpropoxy)benzoyl]amino]-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C23H28N2O5/c1-16(2)15-30-19-7-4-17(5-8-19)22(26)24-20-14-18(23(27)28-3)6-9-21(20)25-10-12-29-13-11-25/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,26)

InChI Key

BMGNKEPZNILUQP-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCOCC3

Origin of Product

United States

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